2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S3/c1-9-7-22-14(16-9)17-12(20)8-23-15-18-13(19-24-15)10-3-5-11(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRFBDFUGDYGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic derivative of the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 342.43 g/mol. Its structure features a thiadiazole ring substituted with a methoxyphenyl group and an acetamide moiety linked to a methylthiazole group. This unique configuration is believed to enhance its biological activity.
Anticancer Activity
Numerous studies have reported the anticancer potential of thiadiazole derivatives. The specific compound under discussion has shown promising cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 4.27 | Alam et al. (2011) |
| MDA-MB-231 (Breast) | Varies | Various studies |
| SK-OV-3 (Ovarian) | 19.5 | Almasirad et al. (2016) |
These compounds often exhibit significant growth inhibition through mechanisms involving interactions with cellular targets that regulate proliferation and survival pathways.
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety can effectively inhibit bacterial growth and possess antifungal activity. The mechanism often involves disrupting microbial membrane integrity or inhibiting essential enzymes.
The biological effects of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylthiazol-2-yl)acetamide are believed to arise from several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Interaction : It could modulate signaling pathways by interacting with specific receptors in cells.
- Disruption of Cellular Processes : The compound may interfere with DNA replication or protein synthesis, contributing to its cytotoxic effects.
Case Studies
Several studies have explored the efficacy of thiadiazole derivatives in preclinical models:
- Alam et al. (2011) demonstrated that certain thiadiazole derivatives showed significant cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents.
- Flefel et al. (2017) investigated the anticancer activity of a series of thiadiazole derivatives and found promising results against human liver hepatocellular carcinoma and colorectal carcinoma cell lines.
Comparison with Similar Compounds
Core Heterocycle Modifications
Thiadiazole vs. Triazole Derivatives
- Triazole Analogs: Compounds like 2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide () replace thiadiazole with triazole, which may alter binding affinity due to differences in ring polarity and hydrogen-bonding capacity.
Dihydrothiadiazole Derivatives
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () features a partially saturated thiadiazole ring. The reduced ring rigidity may affect conformational stability and target engagement compared to fully aromatic thiadiazoles .
Substituent Effects
Aromatic Ring Substitutions
- 4-Methoxyphenyl: Present in the target compound and 2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide ().
- 4-Fluorophenyl : In N-[4-Acetyl-5-(4-fluorophenyl)-...]acetamide (), fluorine’s electronegativity may strengthen dipole interactions but reduce lipophilicity compared to methoxy .
- Thiophene/Thienyl : Compounds like 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide () incorporate thiophene, which introduces π-conjugation and sulfur-mediated interactions .
Acetamide Side Chain Variations
- 4-Methylthiazol-2-yl : Unique to the target compound, this group may enhance steric bulk and influence binding specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
